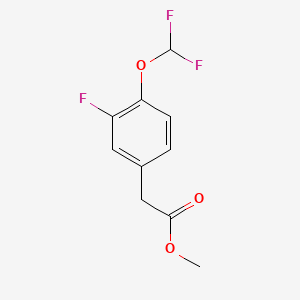

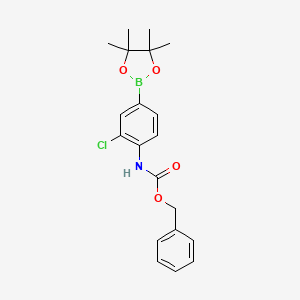

4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

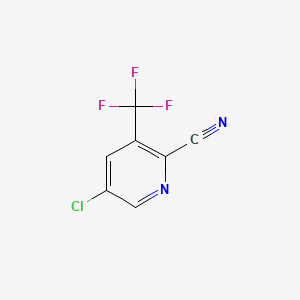

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are commonly produced by the condensation of a carboxylic acid and an alcohol. The specific compound you’re asking about, “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester”, is a fluorinated ester, which suggests it might have unique properties compared to non-fluorinated esters.

Synthesis Analysis

Esters can be synthesized through a variety of methods. One common method is Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide . The specific synthesis pathway for “this compound” would depend on the starting materials and conditions.Molecular Structure Analysis

The molecular structure of an ester includes a carbonyl (C=O) and an ether (R-O-R’) group. In the case of “this compound”, there would also be fluorine atoms attached to the ether group and the phenyl ring .Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and alcohols . They can also undergo trans-esterification reactions to form different esters . The specific reactions that “this compound” can undergo would depend on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of nonpolar alkanes and alcohols . The specific physical and chemical properties of “this compound” would depend on its specific structure.科学的研究の応用

Efficient Synthesis of Fluoro-containing Compounds

Researchers have explored the synthesis of fluoro-containing amino acids and their analogs, demonstrating the incorporation of 2-amino-4,4-difluoro butyric acid as a potent inhibitor for specific biological targets, such as the HCV NS3 protease. This highlights the compound's utility in developing inhibitors with significant biomedical applications (Zilun Hu & W. Han, 2008).

Molecular Orbital Studies

Theoretical investigations into the conformational preferences of related fluoro-phenylacetic acid esters have been conducted using advanced computational methods. These studies aim to understand the molecular basis of these preferences, which are crucial for designing compounds with desired physical and chemical properties (Riadh Sahnoun et al., 2007).

Electrochemical Fluorination

Electrochemical fluorination techniques have been applied to alkyl phenylacetates, revealing selective fluorination processes that afford monofluoro and difluoro esters. These findings are significant for the development of new fluorination methods and the synthesis of fluorinated organic compounds (N. Ilayaraja et al., 2008).

Development of Fluorescent Probes

The synthesis of hydrophobic fluorinated fluorophores for biological studies demonstrates the application of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester derivatives in creating cell-permeable probes. These compounds facilitate the labeling of intracellular targets and components, showcasing the importance of fluorinated compounds in chemical biology (Zachary R. Woydziak et al., 2013).

Synthesis of Chiral Derivatizing Agents

Research into developing efficient chiral derivatizing agents has led to the synthesis of derivatives such as 1-fluoroindan-1-carboxylic acid (FICA) esters. These agents excel in their capabilities, offering advancements in stereochemical analysis and enantiomeric separation techniques (Tamiko Takahashi et al., 2006).

作用機序

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . The targets in these reactions are typically carbon atoms in organic groups .

Mode of Action

In Suzuki–Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester are likely related to the formation and breaking of carbon-carbon bonds, as seen in Suzuki–Miyaura coupling reactions . These reactions are crucial for the synthesis of complex organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

将来の方向性

The future directions for research on a specific ester like “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” would depend on its properties and potential applications. For example, if it has unique physicochemical characteristics, it could be of interest in medicinal chemistry and drug discovery .

特性

IUPAC Name |

methyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-9(14)5-6-2-3-8(7(11)4-6)16-10(12)13/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYNURGSMOFDQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)OC(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733833 |

Source

|

| Record name | Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261503-17-6 |

Source

|

| Record name | Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)